Shi Epoxidation Oxazolidinone Methyl Catalyst

描述

作用机制

Target of Action

The primary target of the Shi Epoxidation Oxazolidinone Methyl Catalyst is various alkenes . The catalyst allows the synthesis of epoxides from these alkenes .

Mode of Action

The this compound interacts with its targets (alkenes) through a mechanism that involves a dioxirane intermediate and a spiro transition state . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent . The sulfate - as a good leaving group - facilitates the ring closure to the dioxiranes .

Biochemical Pathways

The this compound affects the biochemical pathway of epoxide synthesis . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent .

Pharmacokinetics

It’s important to note that the catalyst is used in catalytic amounts

Result of Action

The result of the action of the this compound is the formation of epoxides from various alkenes . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .

Action Environment

The action of the this compound is influenced by environmental factors such as pH . A higher pH disfavors the Bayer-Villiger Oxidation as a side reaction, so the catalysts remain more active . Therefore the autodecomposition of Oxone at high pH can be overridden if the ketone is sufficiently reactive . The enhancements in reaction rate can also be explained by a higher nucleophility of Oxone under more basic conditions . In any case, a careful use of buffered media is often needed .

生化分析

Biochemical Properties

The Shi Epoxidation Oxazolidinone Methyl Catalyst plays a significant role in biochemical reactions, particularly in the process of asymmetric epoxidation . It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alkenes into epoxides . The nature of these interactions is largely chemical, involving the transfer of electrons and the breaking and forming of bonds .

Cellular Effects

The effects of the this compound on cells and cellular processes are primarily related to its role in the synthesis of epoxides . Epoxides are three-membered cyclic ethers that can influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

The this compound exerts its effects at the molecular level through a mechanism believed to involve a dioxirane intermediate . This powerful epoxidation reagent facilitates the conversion of alkenes into epoxides . The catalyst may also interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound may change due to factors such as the stability of the catalyst, its potential degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The this compound is involved in the metabolic pathway of asymmetric epoxidation . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The Shi Epoxidation Oxazolidinone Methyl Catalyst can be synthesized from D-fructose through a two-step process involving ketalization and oxidation. The ketalization step involves reacting D-fructose with acetone in the presence of perchloric acid at 0°C to form a ketone intermediate. This intermediate is then oxidized using pyridinium chlorochromate at room temperature to yield the final catalyst .

Industrial Production Methods

While specific industrial production methods for this catalyst are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the catalyst .

化学反应分析

Types of Reactions

The Shi Epoxidation Oxazolidinone Methyl Catalyst primarily undergoes epoxidation reactions, where it facilitates the conversion of alkenes to epoxides. This reaction is highly enantioselective, meaning it produces a specific enantiomer of the epoxide product .

Common Reagents and Conditions

The typical reagents used in these reactions include potassium peroxymonosulfate (Oxone) as the oxidant and the this compound as the organocatalyst. The reactions are usually conducted in buffered, often biphasic mixtures with phase transfer catalysts. The optimal pH for these reactions is around 10.5, achieved by adding potassium carbonate to the reaction mixture .

Major Products

The major products of these reactions are epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

科学研究应用

The Shi Epoxidation Oxazolidinone Methyl Catalyst has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

Sharpless Epoxidation Catalyst: Another widely used catalyst for asymmetric epoxidation, but it typically requires metal-based reagents.

Jacobsen-Katsuki Epoxidation Catalyst: Similar to the Shi catalyst but uses a different chiral ligand and metal center.

Berkessel-Katsuki Epoxidation Catalyst: Another alternative that uses a different chiral ligand and metal center.

Uniqueness

The Shi Epoxidation Oxazolidinone Methyl Catalyst is unique due to its high enantioselectivity and the fact that it is an organocatalyst, meaning it does not require metal-based reagents. This makes it more environmentally friendly and suitable for green chemistry applications .

生物活性

The Shi epoxidation reaction, utilizing oxazolidinone methyl catalysts, has emerged as a significant method in organic synthesis, particularly for the asymmetric epoxidation of olefins. This process is notable for its high regio- and enantioselectivity, making it a powerful tool for the synthesis of biologically active compounds. This article delves into the biological activity associated with the Shi epoxidation oxazolidinone methyl catalyst, highlighting its mechanisms, applications, and relevant case studies.

The Shi epoxidation mechanism involves the formation of a chiral epoxide from an olefin substrate through a catalytic cycle that typically includes the following steps:

- Formation of the Catalyst-Substrate Complex : The oxazolidinone catalyst forms a complex with the olefin.

- Epoxide Formation : The catalyst facilitates the transfer of an oxygen atom to the olefin, resulting in the formation of an epoxide.

- Release of Product : The chiral epoxide is released, and the catalyst is regenerated.

This mechanism allows for high selectivity due to the chiral environment created by the oxazolidinone structure.

Biological Activity and Applications

The biological activity of compounds synthesized via Shi epoxidation is extensive, particularly in pharmaceuticals. The following table summarizes key findings related to the biological activity of various epoxides produced using this method:

1. Synthesis of Epoxyisoprostanes

A study demonstrated that epoxyisoprostanes synthesized through Shi epoxidation exhibited significant anti-inflammatory properties by reducing cytokine secretion. The findings indicated a potential therapeutic application in treating inflammatory diseases.

2. Total Synthesis of Pladienolide B

Research highlighted the total synthesis of Pladienolide B, a compound derived from Shi epoxidation, which showed potent inhibition of spliceosome activity. This compound has been investigated for its potential as an anticancer agent, showcasing the importance of Shi epoxidation in drug discovery.

Research Findings

Recent studies have focused on optimizing conditions for Shi epoxidation to enhance yields and selectivity. For instance, varying solvent conditions and catalyst concentrations have been shown to significantly affect enantioselectivity and reaction rates.

Key Findings:

- Enantioselectivity : High enantioselectivities (up to 99% ee) were achieved in certain reactions involving tetrasubstituted olefins.

- Substrate Scope : The method has been successfully applied to diverse substrates, including complex natural products.

- Recycling Catalysts : Studies indicate that catalysts can be recycled multiple times without loss of activity or selectivity, improving sustainability in synthetic processes.

属性

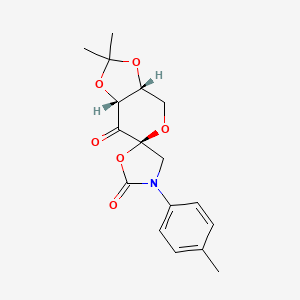

IUPAC Name |

(3'aR,5S,7'aR)-2',2'-dimethyl-3-(4-methylphenyl)spiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-10-4-6-11(7-5-10)18-9-17(24-15(18)20)14(19)13-12(8-21-17)22-16(2,3)23-13/h4-7,12-13H,8-9H2,1-3H3/t12-,13-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKGDVVGAWYPFR-XNJGSVPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467912 | |

| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403501-30-4 | |

| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。